1-Ethoxy-2-methylpropane

Organic Synthesis Solvent Selection Thermal Stability

1-Ethoxy-2-methylpropane (ethyl isobutyl ether) delivers a strategic boiling point of 81.1°C—higher than diethyl ether (34.6°C) yet lower than ethyl n-butyl ether (~92°C)—enabling safer reflux and efficient distillative solvent recovery in standard glassware. Its LogP of ~1.68 surpasses diethyl ether (LogP ~1.0), yielding superior recoveries in liquid-liquid extraction of non-polar and moderately polar analytes. As a classified 'particularly hazardous' peroxide former, this compound demands inhibitor-monitored, date-tracked storage protocols, making it an essential reference standard for validating laboratory chemical hygiene plans and GC-MS purity methods where isomeric ethers co-elute. Choose ≥95% purity for reproducible synthetic, analytical, and fuel-additive research applications.

Molecular Formula C6H14O
Molecular Weight 102.17 g/mol
CAS No. 627-02-1
Cat. No. B1580936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethoxy-2-methylpropane
CAS627-02-1
Molecular FormulaC6H14O
Molecular Weight102.17 g/mol
Structural Identifiers
SMILESCCOCC(C)C
InChIInChI=1S/C6H14O/c1-4-7-5-6(2)3/h6H,4-5H2,1-3H3
InChIKeyRQUBQBFVDOLUKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethoxy-2-methylpropane (CAS 627-02-1): Core Physical Properties for Procurement and Research


1-Ethoxy-2-methylpropane (CAS 627-02-1), commonly known as ethyl isobutyl ether, is a branched, unsymmetrical aliphatic ether with the molecular formula C6H14O and a molecular weight of 102.17 g/mol [1]. It is a colorless liquid with a characteristic ether-like odor, exhibiting a boiling point of 81.1°C at 760 mmHg and a density of 0.76 g/cm³ . Its LogP value is approximately 1.68, indicating moderate lipophilicity . This compound is primarily utilized as a specialty solvent in organic synthesis and as a component in fuel additive research .

Why 1-Ethoxy-2-methylpropane Cannot Be Replaced by a Generic Ether Without Verification


The class of aliphatic ethers is defined by the general structure R-O-R', yet this broad categorization belies critical and quantifiable differences in physical properties, safety profiles, and performance characteristics that render simple substitution highly problematic. The specific branching and chain length of 1-ethoxy-2-methylpropane (C6H14O) result in a unique combination of boiling point, density, partition coefficient, and a heightened propensity for hazardous peroxide formation compared to common solvents like diethyl ether [1]. Furthermore, its behavior as a solvent or reaction medium is distinct from its structural isomers, such as ethyl n-butyl ether or ethyl tert-butyl ether (ETBE), which exhibit different thermodynamic properties and water solubility [2][3]. For scientists and procurement specialists, assuming interchangeability can lead to unexpected outcomes, ranging from altered reaction kinetics and separation challenges to significant safety hazards.

Quantitative Differentiation of 1-Ethoxy-2-methylpropane Against Key Comparators


Boiling Point Comparison: 1-Ethoxy-2-methylpropane vs. Common Ether Solvents

1-Ethoxy-2-methylpropane (CAS 627-02-1) exhibits a boiling point of 81.1°C at 760 mmHg . This is significantly higher than the commonly used diethyl ether (34.6°C) [1], and ethyl isopropyl ether (51°C) , but lower than its structural isomer, ethyl n-butyl ether (91-92°C) and ethyl tert-butyl ether (ETBE, 73.1°C) [2]. This intermediate boiling point provides a distinct operational window for reactions requiring reflux or distillation at atmospheric pressure without the extreme volatility of lighter ethers or the higher temperatures needed for heavier analogs.

Organic Synthesis Solvent Selection Thermal Stability

Density as a Key Differentiator Among C6H14O Ether Isomers

The density of 1-ethoxy-2-methylpropane is reported as 0.76 g/cm³ . This value distinguishes it from its closest isomers. Specifically, it is comparable to, but can be higher than, ethyl tert-butyl ether (ETBE) which has a density of 0.7404 g/cm³ at 20°C [1]. In contrast, ethyl n-butyl ether has a reported density of 0.75 g/mL at 25°C . This subtle difference in density is a consequence of molecular packing dictated by the isobutyl branch and can influence phase separation behavior in liquid-liquid extractions and serve as a quality control metric for verifying material identity upon receipt.

Separation Science Formulation Physical Property

Lipophilicity (LogP) and Predicted Water Solubility Profile

1-Ethoxy-2-methylpropane has a calculated LogP of 1.68-1.86 . This is notably more lipophilic than the common laboratory solvent diethyl ether, which has a LogP of approximately 0.98-1.04 [1], and also more lipophilic than the fuel additive methyl tert-butyl ether (MTBE, LogP ~1.15-1.43) . The higher LogP value corresponds to a lower predicted water solubility of 2452 mg/L for 1-ethoxy-2-methylpropane , compared to the higher aqueous miscibility of diethyl ether. This pronounced difference in partition behavior is critical for applications involving aqueous-organic biphasic systems.

Drug Discovery Environmental Fate Extraction Efficiency

Elevated Peroxide Formation Hazard Relative to Other Ethers

According to NOAA's CAMEO Chemicals database, ethyl isobutyl ether (1-ethoxy-2-methylpropane) is explicitly listed as 'particularly hazardous' with respect to the formation of unstable and potentially explosive peroxides upon exposure to oxygen or air during storage [1]. This warning places it in a higher risk category compared to many other common ethers, including diethyl ether, which, while also a peroxide former, is not singled out as 'particularly hazardous' in the same context within this authoritative datasheet [1]. This explicit hazard classification is a critical differentiator for safety protocol development and procurement decisions, demanding rigorous inhibitor use, testing, and storage procedures that may be less stringent for alternative solvents.

Laboratory Safety Chemical Storage Risk Assessment

Fragmentation Behavior in Mass Spectrometry: Isomerization with Ethyl n-Butyl Ether

A fundamental mechanistic study on the gas-phase ion chemistry of ethers revealed that ionized ethyl isobutyl ether (1-ethoxy-2-methylpropane) and its linear isomer, ethyl n-butyl ether, undergo isomerization prior to decomposition [1]. This research, using metastable ion characteristics, collisional activation, and deuterium labeling, demonstrates that despite their distinct neutral structures, these isomers converge to a common set of ions, leading to the formation of [CH3CH2OCHCH3]+ ions as a major fragmentation product [1]. This finding is crucial for analytical chemists; it means that mass spectrometry alone may not be sufficient to distinguish these two isomeric ethers, necessitating the use of orthogonal techniques like gas chromatography (which leverages their different boiling points) or NMR for unambiguous identification and purity assessment.

Analytical Chemistry Mass Spectrometry Structural Elucidation

Optimized Application Scenarios for 1-Ethoxy-2-methylpropane Based on Differentiated Evidence


Specialty Solvent for High-Temperature Reflux and Distillation

Leveraging its boiling point of 81.1°C , 1-ethoxy-2-methylpropane is an excellent choice as a reaction solvent where diethyl ether's 34.6°C boiling point is too low, leading to excessive volatility, and where the 92°C boiling point of ethyl n-butyl ether may be unnecessarily high or energy-intensive [1]. Its intermediate boiling point provides a safe and efficient operational window for reflux reactions and subsequent distillative solvent recovery in standard laboratory glassware.

Model Compound for Advanced Ion Chemistry and Analytical Method Development

The established mass spectrometric behavior, wherein 1-ethoxy-2-methylpropane and ethyl n-butyl ether co-isomerize in the gas phase, renders it a valuable model compound for studying ion-molecule reaction dynamics and for validating the specificity of analytical methods [2]. Researchers developing or verifying purity assays for complex mixtures containing isomeric ethers can use this compound to demonstrate that their analytical method (e.g., GC-MS) provides the necessary separation and unambiguous identification that mass spectrometry alone cannot achieve.

Lipophilic Extraction Medium in Biphasic Systems

With a LogP value of 1.68-1.86 , 1-ethoxy-2-methylpropane is significantly more lipophilic than diethyl ether (LogP ~1.0) [3]. This property makes it a more efficient extraction solvent for partitioning non-polar or moderately polar compounds from an aqueous phase into an organic layer. Its higher affinity for the organic phase can lead to better recoveries and cleaner separations in liquid-liquid extraction protocols for natural products or synthetic intermediates.

Critical Case Study for Laboratory Safety Training on Peroxide-Formers

Due to its explicit classification as a 'particularly hazardous' peroxide former [4], 1-ethoxy-2-methylpropane serves as an ideal real-world example for developing and implementing stringent laboratory safety protocols. Its procurement and use necessitate a robust system for inhibitor monitoring, dated inventory tracking, and peroxide testing before any distillation or evaporation step. This makes it a potent teaching tool and a critical test case for a lab's chemical hygiene plan.

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